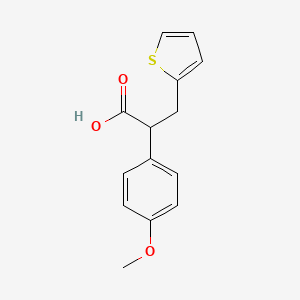

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-8,13H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPOVOJWCFHHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of α,β-Unsaturated Ester Intermediate

The synthesis begins with the preparation of ethyl 2-(4-methoxyphenyl)acrylate. This is achieved via a Horner-Wadsworth-Emmons reaction between 4-methoxybenzaldehyde and triethyl phosphonoacetate under basic conditions. The resulting α,β-unsaturated ester serves as a Michael acceptor.

Thiophene Nucleophilic Attack

Thiophen-2-ylmagnesium bromide, generated in situ from thiophene and Mg in THF, undergoes a conjugate addition to the α,β-unsaturated ester. The reaction is conducted at −78°C to favor 1,4-addition over polymerization. Quenching with aqueous NH₄Cl yields ethyl 2-(4-methoxyphenyl)-3-(thiophen-2-yl)propanoate.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Ester formation | NaH, THF, 0°C → RT | 85% |

| Michael addition | THF, −78°C, 2 h | 72% |

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed using potassium trimethylsilanolate (KOTMS) in refluxing THF. This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Optimization Insight :

-

Prolonged reflux (>3 h) improves conversion but risks decarboxylation.

-

Neutralization with NH₄Cl before extraction minimizes emulsion formation.

Double Alkylation of Malonic Ester

Diethyl Malonate as a Scaffold

Diethyl malonate is deprotonated with NaH in THF, followed by sequential alkylation with 4-methoxybenzyl bromide and 2-thienylmethyl bromide. The order of alkylation significantly impacts yield due to differing nucleophilicities of the aryl halides.

Experimental Findings :

| Alkylation Order | Yield (Overall) |

|---|---|

| 4-Methoxybenzyl first | 58% |

| Thienylmethyl first | 34% |

Decarboxylation and Acid Formation

The dialkylated malonic ester undergoes hydrolysis with aqueous NaOH, followed by acidification with HCl to provoke decarboxylation. This one-pot procedure simplifies purification.

Critical Parameters :

-

Temperature control during decarboxylation (80–90°C) prevents side reactions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling on β-Bromopropanoic Acid

Methyl β-bromopropanoate is subjected to two sequential Suzuki couplings: first with 4-methoxyphenylboronic acid, then with thiophen-2-ylboronic acid. The ester is subsequently hydrolyzed to the acid.

Catalytic System :

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ base, DME/H₂O solvent

Yield Progression :

| Coupling Step | Yield |

|---|---|

| 4-Methoxyphenyl | 65% |

| Thiophen-2-yl | 52% |

Challenges in Regioselectivity

Competitive homo-coupling of boronic acids necessitates strict stoichiometric control. Adding thiophen-2-ylboronic acid in portions mitigates this issue.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Michael Addition | High stereocontrol | Sensitive to moisture | 61% |

| Malonic Alkylation | Scalability | Sequential step complexity | 49% |

| Suzuki Coupling | Modularity | Cost of catalysts | 55% |

The Michael addition route offers the best balance of yield and practicality for laboratory-scale synthesis, while malonic alkylation is preferable for industrial applications due to reagent availability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

2.1.1. 2-Acetamido-3-(thiophen-2-yl)propanoic acid (CAS 118414-82-7)

- Structure : Replaces the 4-methoxyphenyl group with an acetamido (-NHCOCH₃) group.

- No direct toxicity data are available, but thiophene-containing compounds often exhibit moderate cytotoxicity depending on substituents .

2.1.2. Fullerene Derivative with 2-Amino-3-(benzo[b]thiophen-3-yl)propanoic Acid (Compound 3 in )

- Structure: Features a benzo-fused thiophene and an amino group.

- Pharmacology : Exhibits antiviral activity (SI = 84) but high cytotoxicity (CC₅₀ = 33.4 µg/mL). The benzo-thiophene enhances π-π stacking but may contribute to toxicity, whereas the methoxyphenyl group in the target compound could reduce such effects .

Analogues with Methoxyphenyl Substitutions

2.2.1. 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid (CAS 50897-30-8)

- Structure: Contains a 4-methoxyphenyl group but adds hydroxyl and amino groups at position 3.

- Properties : The hydroxyl group introduces polarity, likely reducing logP compared to the target compound. This derivative is flagged as an irritant (Xi), suggesting functional group interactions may influence safety profiles .

2.2.2. 3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic Acid

- Structure : Includes a glycosylated methoxyphenyl group.

- The glucosyl group enhances water solubility, contrasting with the lipophilic thiophene in the target compound .

Hybrid Structures with Heterocyclic and Aromatic Groups

2.3.1. (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(4-hydroxyphenyl)propanoic Acid (6k)

- Structure: Combines a thiazolidinone ring and a 4-hydroxyphenyl group.

- The absence of thiophene may reduce aromatic interactions compared to the target compound .

2.3.2. 3-(1,1-Dioxo-1λ⁶,4-thiomorpholin-4-yl)-3-(thiophen-2-yl)propanoic Acid

- Structure : Incorporates a sulfonated thiomorpholine ring alongside thiophene.

Key Research Findings and Implications

- Thiophene vs. Benzothiophene : Thiophen-2-yl groups (as in the target compound) generally exhibit lower cytotoxicity than benzo-fused analogs, making them preferable in drug design .

- Synthetic Feasibility : Analogous compounds are synthesized via condensation or Bischler-Napieralski reactions, suggesting viable routes for scaling up the target compound .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a 4-methoxyphenyl precursor with a thiophene derivative via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example:

- Route 1 : Condensation of 4-methoxybenzaldehyde with thiophen-2-ylacetic acid under acidic conditions (e.g., H₂SO₄) yields intermediates, followed by oxidation to the propanoic acid derivative .

- Route 2 : Palladium-catalyzed cross-coupling of a brominated thiophene with a 4-methoxyphenylboronic acid, followed by carboxylation .

Q. Key Factors :

- Catalyst Choice : Pd(PPh₃)₄ improves coupling efficiency but may require inert conditions .

- Purification : Recrystallization in ethanol/water (1:3) achieves >95% purity, confirmed by HPLC .

Q. Q2. How is the structural integrity of this compound validated, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm methoxy (-OCH₃) singlet at δ 3.8 ppm and thiophene protons at δ 6.8–7.2 ppm .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm and aromatic carbons between 110–160 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) at m/z 277.0745 (C₁₄H₁₃O₃S⁺) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can computational modeling guide the optimization of this compound’s bioactivity, particularly in enzyme inhibition?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or tyrosine kinases). The methoxy group’s electron-donating effects enhance π-π stacking with hydrophobic enzyme pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. A lower RMSD (<2 Å) indicates stable binding .

Case Study :

Docking with COX-2 (PDB: 3LN1) showed a binding energy of -8.2 kcal/mol, suggesting competitive inhibition. Experimental validation via IC₅₀ assays is required .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6 ELISA) in parallel. For example:

- Mechanistic Studies : Use RNA-seq to identify off-target pathways (e.g., apoptosis activation at high doses) .

Recommendation : Optimize derivatives (e.g., ester prodrugs) to enhance selectivity .

Q. Q5. How do substituent modifications (e.g., replacing methoxy with halogen) impact physicochemical properties and pharmacokinetics?

Methodological Answer:

- LogP Analysis : Replace 4-OCH₃ with 4-F increases lipophilicity (LogP from 2.1 to 2.8), improving blood-brain barrier permeability but reducing solubility .

- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ of 45 min for 4-OCH₃ vs. 22 min for 4-Cl, suggesting methoxy enhances stability .

Q. Q6. What are the best practices for handling stability issues under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Store in buffered solutions (pH 6–7) to prevent decarboxylation. Degradation increases to >20% at pH <4 .

- Thermal Stability : Lyophilized powder remains stable at -20°C for 6 months; avoid >40°C (5% degradation in 1 week) .

Methodological Resources

- Synthetic Protocols : Refer to optimized Pd-catalyzed coupling in J. Org. Chem. 2022 .

- Analytical Standards : Use USP-grade solvents for HPLC (e.g., 0.1% TFA in acetonitrile) .

- Computational Tools : Schrödinger Suite for free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.